Absolute (S)-Stereochemistry vs. (R)-Enantiomer: Chiral Purity Control for Asymmetric Synthesis
The target compound carries an absolute (S)-configuration at the 3-position of the pyrrolidine ring (SMILES: NCC(=O)N[C@H]1CCN(C(=O)OCC2=CC=CC=C2)C1), whereas the (R)-enantiomer (CAS 1354016-87-7) bears the opposite [C@@H] configuration . This stereochemical distinction is critical for applications in asymmetric synthesis and chiral drug design: the (S)-enantiomer is the enantiomer required for the synthesis of certain quinolone antibacterials and other chirality-dependent bioactive molecules, where the (R)-enantiomer would produce the wrong stereochemical outcome [1].
| Evidence Dimension | Absolute stereochemistry at pyrrolidine C3 |
|---|---|
| Target Compound Data | (S)-configuration ([C@H]); optical rotation not reported but enantiomerically pure by chiral starting material synthesis |
| Comparator Or Baseline | (R)-enantiomer: CAS 1354016-87-7; (R)-configuration ([C@@H]) |
| Quantified Difference | Opposite enantiomer; diastereomeric and enantiomeric differentiation in all chiral environments |
| Conditions | Chiral HPLC or polarimetry; synthetic route from enantiopure L-aspartic acid derivatives |
Why This Matters
For procurement in chiral drug intermediate synthesis, selecting the correct enantiomer determines the stereochemical outcome of the final active pharmaceutical ingredient; the wrong enantiomer yields an inactive or potentially toxic diastereomer.
- [1] Patent RU (patenton.ru). Method of synthesis of derivatives of (S)-3-amino-1-benzylpyrrolidine, derivatives of (S)-aziridine as intermediate compounds for their synthesis and 1-benzyl-3-(S)-,2-(S)-[(tert-butoxycarbonylamino)propionylamino]-pyrrolidine as an intermediate compound for quinolone-based antibacterial agents. View Source
